![molecular formula C6H6N4O B1347356 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine CAS No. 89799-07-5](/img/structure/B1347356.png)

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

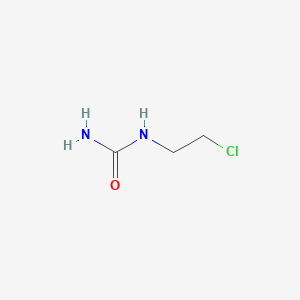

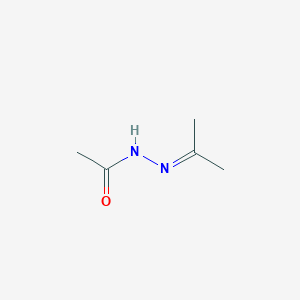

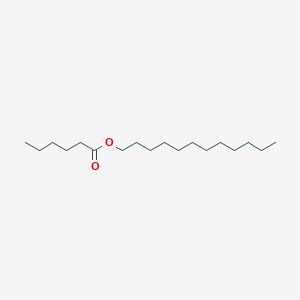

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 89799-07-5 . It has a molecular weight of 150.14 . The compound is in the form of a powder and has a melting point between 303-305 degrees .

Synthesis Analysis

The synthesis of 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine and its derivatives often involves scaffold hybridization techniques . This process incorporates the important pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffold . The synthesized molecules are then evaluated using various cell lines .Molecular Structure Analysis

The InChI code for 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine is 1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine is a powder with a melting point between 303-305 degrees . It has a molecular weight of 150.14 .Scientific Research Applications

Immune Function Regulation

Isoxazole derivatives, such as “3-Methylisoxazolo[5,4-d]pyrimidin-4-amine”, have been reported to have immunoregulatory properties . These compounds have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Anti-Inflammatory Applications

Isoxazole derivatives, including “3-Methylisoxazolo[5,4-d]pyrimidin-4-amine”, have shown anti-inflammatory activities . These compounds have been found to be beneficial due to their low toxicity and good bioactivity at low doses .

Immune Stimulation

Some isoxazole derivatives, including “3-Methylisoxazolo[5,4-d]pyrimidin-4-amine”, have shown immunostimulatory properties . These compounds could potentially be used in chemotherapy patients .

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines, a class of compounds that “3-Methylisoxazolo[5,4-d]pyrimidin-4-amine” belongs to, have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug .

Antibacterial Evaluation

New pyrazolo[3,4-d]pyrimidines, including “3-Methylisoxazolo[5,4-d]pyrimidin-4-amine”, have been evaluated for their antibacterial properties .

Safety and Hazards

The safety information for 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine’s action are currently under investigation. Preliminary studies suggest that it may have significant inhibitory activity .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect its action .

properties

IUPAC Name |

3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXCYIYHBZIANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=NC=NC(=C12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291381 |

Source

|

| Record name | 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine | |

CAS RN |

89799-07-5 |

Source

|

| Record name | NSC75190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)

![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)